molecular formula C24H19N5O3 B2418904 N-benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510760-75-5

N-benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2418904
CAS No.: 510760-75-5
M. Wt: 425.448
InChI Key: RZSLKGYJTJOJGE-UHFFFAOYSA-N
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Description

N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furan ring, a benzyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a benzyl-substituted pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan ring and imino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-pyrido[2,3-d]pyrimidine-3-carboxamide

Uniqueness

N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its dipyrido[1,2-a:2’,3’-d]pyrimidine core, which imparts specific chemical properties and potential applications that are distinct from other similar compounds. The presence of both furan and benzyl groups further enhances its versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

N-benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c25-21-18(23(30)26-14-16-7-2-1-3-8-16)13-19-22(29(21)15-17-9-6-12-32-17)27-20-10-4-5-11-28(20)24(19)31/h1-13,25H,14-15H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSLKGYJTJOJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510760-75-5
Record name N-BENZYL-1-(2-FURYLMETHYL)-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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